molecular formula C11H10ClNOS B1417766 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol CAS No. 856372-95-7

2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol

Cat. No.: B1417766
CAS No.: 856372-95-7
M. Wt: 239.72 g/mol
InChI Key: BYMMHXKKRCODPE-UHFFFAOYSA-N
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Description

2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C11H10ClNOS. It is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7th position and a sulfanyl group at the 4th position, which is further connected to an ethan-1-ol moiety.

Biochemical Analysis

Biochemical Properties

2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s sulfanyl group allows it to form covalent bonds with thiol groups in proteins, potentially modifying their structure and activity. Additionally, the chloroquinolinyl moiety may interact with nucleic acids, affecting gene expression and protein synthesis .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound’s ability to interact with proteins and nucleic acids may result in changes to cell function, including effects on cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, it may alter gene expression by interacting with transcription factors or DNA itself. These interactions can lead to changes in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within different cellular compartments can also impact its overall effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol typically involves the reaction of 7-chloroquinoline with a suitable thiol reagent, followed by the introduction of the ethan-1-ol group. One common method involves the nucleophilic substitution of 7-chloroquinoline with ethanethiol in the presence of a base, such as sodium hydroxide, to form the intermediate 7-chloroquinolin-4-yl sulfide. This intermediate is then oxidized to the corresponding sulfoxide, which is subsequently reduced to the desired sulfanyl compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. Unlike chloroquine and hydroxychloroquine, which primarily target the heme detoxification pathway in malaria parasites, this compound may have additional mechanisms of action due to its ability to form covalent bonds with proteins .

Properties

IUPAC Name

2-(7-chloroquinolin-4-yl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS/c12-8-1-2-9-10(7-8)13-4-3-11(9)15-6-5-14/h1-4,7,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMMHXKKRCODPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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